(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 6552-71-2
VCID: VC21295883
InChI: InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+
SMILES: CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC
Molecular Formula: C17H16O2
Molecular Weight: 252.31 g/mol

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

CAS No.: 6552-71-2

Cat. No.: VC21295883

Molecular Formula: C17H16O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one - 6552-71-2

Specification

CAS No. 6552-71-2
Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
IUPAC Name (E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+
Standard InChI Key QSTYRJCRRHXXQH-KPKJPENVSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC
SMILES CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC
Canonical SMILES CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC

Introduction

ParameterValue
Molecular FormulaC₁₇H₁₆O₂
Molecular Weight252.31 g/mol
CAS Number6552-71-2
Alternative CAS Numbers50990-40-4 (isomeric form)
Product FamilyBioactive Small Molecules

The correct identification of this compound is crucial for research applications, as there appears to be some variation in reported CAS numbers across sources, likely reflecting positional isomers .

Chemical Structure and Physical Properties

Structural Features

The (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one molecule exhibits a trans (E) configuration across the double bond in the three-carbon bridge connecting the two aromatic rings. This configuration significantly influences its physical properties and biological activities .

The methoxy group on the A-ring contributes to the compound's electron-donating capability, while the methyl group on the B-ring affects its lipophilicity. These structural elements play crucial roles in determining the compound's reactivity patterns and biochemical interactions.

Physical Properties

Based on the available data, the compound exhibits the following physical properties:

PropertyValue
Physical AppearanceYellow solid
Melting PointApproximately 130°C
Boiling PointApproximately 412.1°C (predicted)
SolubilitySoluble in organic solvents (ethanol, methanol, chloroform)

The compound's relatively high melting and boiling points are characteristic of chalcones with similar substitution patterns, reflecting the influence of its aromatic rings and conjugated system .

Synthesis Methods

Claisen-Schmidt Condensation

The primary method for synthesizing (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is the Claisen-Schmidt condensation reaction. This base-catalyzed aldol condensation involves the reaction between 4-methoxybenzaldehyde and 4-methylacetophenone .

The general reaction scheme involves:

  • Base-catalyzed enolate formation from 4-methylacetophenone

  • Nucleophilic attack of the enolate on 4-methoxybenzaldehyde

  • Dehydration of the β-hydroxy ketone intermediate to form the α,β-unsaturated ketone

Reaction Conditions and Reagents

The synthesis typically employs the following conditions:

ComponentDetails
Reactants4-methoxybenzaldehyde and 4-methylacetophenone (0.01 mol each)
CatalystBase (typically KOH or NaOH, 60% aqueous solution)
SolventEthanol (40 ml)
TemperatureRoom temperature (20-25°C)
Reaction Time2-3 hours with continuous stirring
WorkupAddition of ice-cold HCl (10%), filtration, and washing
PurificationRecrystallization using ethanol
YieldApproximately 94%

The synthesis procedure typically involves mixing the reactants in ethanol, adding the base catalyst with continuous stirring, maintaining the reaction for 2-3 hours at room temperature, and then performing acid workup and purification .

Spectral Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

Spectroscopic MethodCharacteristic Data
FT-IR (CHCl₃, cm⁻¹)3003, 1652, 810, 737, 672
¹H NMR (400 MHz, CDCl₃)δ 7.92 (d, 2H), 7.77 (d, 1H), 7.59 (d, 2H), 7.41 (d, 1H), 7.30-7.25 (m, 2H), 6.93 (d, 2H), 3.84 (s, 3H), 2.42 (s, 3H) ppm
¹³C NMR (100 MHz, CDCl₃)δ 190.15, 161.67, 144.32, 143.44, 136.00, 130.24, 129.35, 128.65, 127.83, 119.90, 114.48, 55.48, 21.73 ppm
Mass Spectrometrym/z (%): 253 (M + 1)

These spectral data confirm the structure of the synthesized chalcone and provide validation of the synthetic process .

Chemical Reactivity Profile

Types of Reactions

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions that are characteristic of α,β-unsaturated carbonyl compounds and aromatic systems:

Oxidation Reactions

The compound can undergo oxidation at different sites, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids. The α,β-unsaturated system can also be epoxidized under appropriate conditions.

Reduction Reactions

Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone, 1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one. Depending on the reducing agent and conditions, further reduction to alcohols is also possible.

Substitution Reactions

Electrophilic aromatic substitution reactions can occur on either of the phenyl rings, with the methoxy-substituted ring generally being more reactive toward electrophiles due to the electron-donating nature of the methoxy group.

Reagents and Reaction Conditions

The reactivity of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one with various reagents is summarized below:

Reaction TypeReagentsConditionsMajor Products
OxidationKMnO₄, CrO₃Acidic or basic conditions4-methoxybenzoic acid, 4-methylbenzoic acid
ReductionPd/C, H₂ or NaBH₄Ethanol solvent, room temperature1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one
HalogenationBr₂ or Cl₂Lewis acid catalyst, low temperatureHalogenated derivatives on the aromatic rings

These reactions demonstrate the versatility of the compound as a synthetic intermediate for the preparation of diverse chemical entities.

Biological Activities

Antimicrobial Properties

Research has demonstrated that (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus species. The compound's activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity.

Structure-Activity Relationships

Comparison with Similar Compounds

The biological and chemical properties of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be compared with structurally related chalcones to establish structure-activity relationships:

CompoundStructural DifferenceActivity Comparison
(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-oneHydroxy instead of methoxy groupGenerally increased antimicrobial activity but reduced lipophilicity
(2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneLacks methyl group on second phenyl ringReduced lipophilicity and potentially altered biological targeting
(2E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-oneLacks methoxy group on first phenyl ringAltered electronic properties affecting reactivity and biological interactions

The presence of both methoxy and methyl groups in (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one imparts unique electronic and steric properties that influence its reactivity and interaction with biological targets.

Structure Modifications and Effects

Modifications to the basic structure of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can significantly alter its properties and activities:

  • Substitution on the α,β-unsaturated bridge generally affects the compound's reactivity

  • Changes to the methoxy position on the A-ring influence electronic distribution and hydrogen bonding capabilities

  • Modifications to the methyl group on the B-ring affect lipophilicity and membrane permeability

These structure-activity relationships provide valuable insights for the rational design of new chalcone derivatives with enhanced properties.

Research Applications

Role in Organic Synthesis

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one serves as an important intermediate in organic synthesis due to its reactive α,β-unsaturated carbonyl system. It can be used to synthesize various heterocyclic compounds including:

  • Pyrazolines through reaction with hydrazines

  • Flavonoids through cyclization reactions

  • Isoxazoles through reaction with hydroxylamine derivatives

These heterocyclic compounds have significant applications in pharmaceutical and agrochemical development.

Pharmaceutical Research

The compound's biological activities make it a promising scaffold for pharmaceutical research. Current investigations are exploring its potential applications in:

  • Developing new antimicrobial agents to address antibiotic resistance

  • Creating anti-inflammatory drugs with fewer side effects

  • Researching anticancer therapies targeting specific cellular pathways

These research directions highlight the importance of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one in modern medicinal chemistry.

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